Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is a synthetic organic compound with the molecular formula C17H20N2O5. It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to the isoxazole ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the phenyl group and the tert-butoxycarbonyl (Boc) protected amino group. The final step involves esterification to introduce the ethyl ester group.
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Isoxazole Ring Formation: : The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane (CH2Cl2).
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Phenyl Group Introduction: : The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with the isoxazole ring. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium phosphate (K3PO4) in a solvent like tetrahydrofuran (THF).
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Boc Protection: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (CH2Cl2).
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol (EtOH) in the presence of a catalyst such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate has several applications in scientific research:
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Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
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Biology: : In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with biological targets.
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Medicine: : The compound has potential applications in drug discovery and development. Its isoxazole ring is a common motif in many bioactive molecules, and modifications to its structure can lead to the development of new therapeutic agents.
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Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate depends on its specific application
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Molecular Targets: : The compound can target enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
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Pathways Involved: : The pathways involved in the compound’s mechanism of action vary depending on the target. For instance, it may affect signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
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Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate: : This compound lacks the Boc protection on the amino group, making it more reactive but less stable compared to the Boc-protected version.
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Mthis compound: : This compound has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
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Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-3-carboxylate: : This compound has an oxazole ring instead of an isoxazole ring, which can influence its chemical properties and biological activity.
Conclusion
This compound is a versatile compound with various applications in scientific research Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it valuable in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
ethyl 5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-22-15(20)13-10-14(24-19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIZKOCNEZUWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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